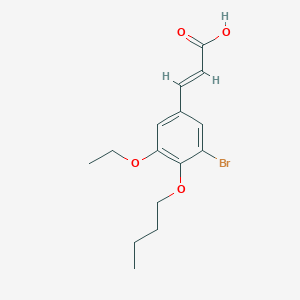![molecular formula C16H16N2O3 B10875202 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10875202.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a hydrazone derivative known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of hydrazides with aldehydes or ketones. The structure of this compound includes a 2-hydroxyphenyl group and a 4-methoxybenzohydrazide moiety, making it a valuable ligand in coordination chemistry and a potential candidate for pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyacetophenone and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 2-hydroxyacetophenone and 4-methoxybenzohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours (typically 4-6 hours).
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
In an industrial setting, the synthesis of N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H$_2$O$_2$), potassium permanganate (KMnO$_4$).
Reduction: Sodium borohydride (NaBH$_4$), lithium aluminum hydride (LiAlH$_4$).
Substitution: Nitric acid (HNO$_3$) for nitration, halogens (Cl$_2$, Br$_2$) for halogenation.
Major Products
Oxidation: Corresponding oxides and quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-METHOXYBENZOHYDRAZIDE: Similar structure but with a different position of the methoxy group.
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-CHLOROBENZOHYDRAZIDE: Contains a chloro group instead of a methoxy group.
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to the presence of both hydroxyl and methoxy groups, which enhance its ability to form hydrogen bonds and interact with various biological targets. This dual functionality makes it a versatile compound in both coordination chemistry and biological applications.
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(14-5-3-4-6-15(14)19)17-18-16(20)12-7-9-13(21-2)10-8-12/h3-10,19H,1-2H3,(H,18,20)/b17-11+ |
InChI-Schlüssel |
RUJRYDHOXTZRHX-GZTJUZNOSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=CC=C2O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide](/img/structure/B10875119.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875127.png)
![(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875129.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875139.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10875160.png)
![5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10875165.png)
![[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate](/img/structure/B10875181.png)
![[4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate](/img/structure/B10875187.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10875192.png)
![N'-[(4-nitrophenyl)carbonyl]naphthalene-1-carbohydrazide](/img/structure/B10875193.png)
